(4-(tert-Butylcarbamoyl)phenyl)boronic acid
Overview
Description
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a boronic acid derivative that features a phenyl ring substituted with a tert-butylcarbamoyl group and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
(4-(tert-Butylcarbamoyl)phenyl)boronic acid, also known as 4-(tert-Butylaminocarbonyl)phenylboronic acid, is an organic boron reagent . It is commonly used in organic synthesis for the construction and functionalization of carbonyl compounds . This compound can act as a ligand in coordination chemistry reactions, used in catalysis and organometallic chemistry research .
Mode of Action
The this compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the construction and functionalization of carbonyl compounds , contributing to the synthesis of various organic compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability and efficacy. Additionally, the Suzuki–Miyaura cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can significantly impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with tert-butyl isocyanate to form the corresponding tert-butylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-(tert-Butylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, typically using acidic conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Protodeboronation: Acidic conditions, such as hydrochloric acid or sulfuric acid, are employed.
Major Products Formed:
Suzuki–Miyaura Coupling: The major product is the biaryl or vinyl-aryl compound formed by the coupling reaction.
Oxidation: The major product is the phenol derivative.
Protodeboronation: The major product is the corresponding aryl compound with a hydrogen atom replacing the boronic acid group.
Scientific Research Applications
(4-(tert-Butylcarbamoyl)phenyl)boronic acid has several scientific research applications, including:
Comparison with Similar Compounds
(4-(tert-Butylcarbamoyl)phenyl)boronic acid can be compared with other similar boronic acid derivatives, such as:
(4-(tert-Butoxycarbonyl)phenyl)boronic acid: This compound has a tert-butoxycarbonyl group instead of a tert-butylcarbamoyl group, which affects its reactivity and applications.
(4-(tert-Butylaminocarbonyl)phenyl)boronic acid: This compound has a tert-butylaminocarbonyl group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for particular synthetic applications .
Properties
IUPAC Name |
[4-(tert-butylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIZPWLCVMPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378362 | |
Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-14-8 | |
Record name | B-[4-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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